1-Ethyl-3-methylimidazolium methyl sulfate
Overview
Description
1-Ethyl-3-methylimidazolium methyl sulfate is a type of ionic liquid, a class of compounds known for their low volatility and high thermal stability. Ionic liquids are salts in the liquid state at room temperature and have a variety of applications due to their unique properties. The 1-ethyl-3-methylimidazolium cation is a common component in these liquids, often paired with different anions to form various ionic liquids with specific characteristics and applications .
Synthesis Analysis
The synthesis of ionic liquids like 1-ethyl-3-methylimidazolium methyl sulfate typically involves the combination of an imidazolium-based cation with a suitable anion. While the provided papers do not detail the synthesis of this specific ionic liquid, similar compounds have been synthesized through quaternization reactions of imidazole derivatives followed by anion exchange . These methods are generally efficient and can be adapted to produce a wide range of ionic liquids with different anion counterparts.
Molecular Structure Analysis
The molecular structure of 1-ethyl-3-methylimidazolium-based ionic liquids
Scientific Research Applications
Hydrogen Bonding and Molecular Interactions
- EMIMeSO4 exhibits interesting hydrogen bonding interactions with water, which can be crucial for its applications in industrial processes. Zhang et al. (2010) utilized spectroscopy and quantum chemical calculations to analyze these interactions, revealing enhanced hydrogen bonding with the -SO(3) group and weakened interactions with the aromatic C-H groups of the imidazolium cation in the presence of water (Zhang, Wang, & Yu, 2010).
Catalysis
- EMIMeSO4 has been used as a catalyst in various chemical reactions. For instance, Niknam et al. (2009) demonstrated its effectiveness in the formylation of alcohols at room temperature, achieving good yields with high selectivity (Niknam, Zolfigol, Saberi, & Khonbazi, 2009).
Synthesis and Material Science
- EMIMeSO4 is involved in the synthesis of new low-cost ionic liquids, as shown in a study by Holbrey et al. (2002), where they explored its preparation and characterized its physical properties like stability and solubility (Holbrey, Reichert, Swatloski, Broker, Pitner, Seddon, & Rogers, 2002).
Thermodynamic Modeling and Applications
- Zare et al. (2013) investigated methane hydrate dissociation conditions in the presence of EMIMeSO4, demonstrating its role in thermodynamic inhibition in methane hydrate and its potential applications in energy and environmental fields (Zare, Haghtalab, Ahmadi, & Nazari, 2013).
Dielectric Properties
- The dielectric relaxation of EMIMeSO4has been studied using molecular dynamics simulations. Research by Dhumal et al. (2017) focused on its microwave and far-infrared properties, providing insights into its use in electronic and spectroscopy applications (Dhumal, Kiefer, Turton, Wynne, & Kim, 2017).
Liquid Structure and Morphology
- Macchiagodena et al. (2012) conducted a combined study of X-ray diffraction and molecular dynamics on EMIMeSO4. Their research provides valuable information about the nanoscale structural heterogeneity of these ionic liquids, which is significant for various industrial applications (Macchiagodena, Ramondo, Triolo, Gontrani, & Caminiti, 2012).
Electronic Structure and Vibrational Spectroscopy
- A study by Dhumal et al. (2011) on the electronic and structural properties of EMIMeSO4 provided insights into molecular interactions between its cation and anion, which are crucial for understanding its behavior in various applications (Dhumal, Kim, & Kiefer, 2011).
Extraction and Environmental Applications
- Hizaddin et al. (2015) explored the use of EMIMeSO4 in the extraction of nitrogen compounds from diesel fuel. Their findings suggest potential applications of this ionic liquid in environmental remediation and purification processes (Hizaddin, Hadj-Kali, Ramalingam, & Hashim, 2015).
Biochemical Applications
- Babu et al. (2013) investigated the use of EMIMeSO4 in the electrocatalytic oxidation of biologically relevant molecules. Their research highlights its potential applications in biosensing and analytical chemistry (Babu, Prabhu, & Narayanan, 2013).
Future Directions
Ionic liquids like 1-ethyl-3-methylimidazolium ethyl sulfate have been widely used in a variety of applications like catalysis, organic synthesis, solvent extraction, and electrochemistry . Their physical and chemical properties can be easily adjusted or fine-tuned by carefully selecting the cationic and anionic components, making them attractive in various separation processes . Future research may focus on optimizing the synthesis process and exploring new applications.
properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.CH4O4S/c1-3-8-5-4-7(2)6-8;1-5-6(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSDLSWVIAITRQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049310 | |
Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium methyl sulfate | |
CAS RN |
516474-01-4 | |
Record name | 1-Ethyl-3-methylimidazolium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium Methyl Sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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